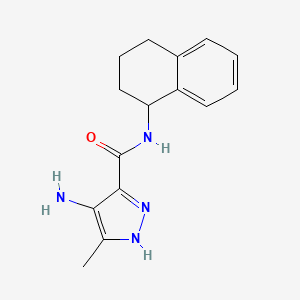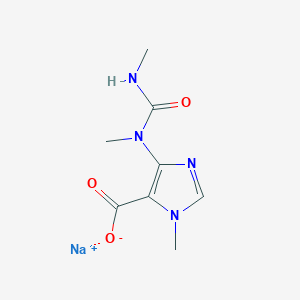
Caffeidine Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeidine Acid Sodium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is derived from caffeic acid, a naturally occurring phenolic compound found in many plants. This compound is known for its antioxidant properties and is used in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Caffeidine Acid Sodium Salt typically involves the neutralization of caffeic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where caffeic acid is dissolved in water, and sodium hydroxide is added gradually under constant stirring. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of approximately 7-8 to ensure complete neutralization. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pH, and concentration. The final product is often purified using crystallization or other separation techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Caffeidine Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: The compound can be reduced to form dihydrothis compound.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Various metal salts can be used to replace the sodium ion, often under neutral or slightly acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Metal-caffeidine acid complexes.
Aplicaciones Científicas De Investigación
Caffeidine Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of Caffeidine Acid Sodium Salt primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Caffeidine Acid Sodium Salt can be compared with other similar compounds such as:
Caffeic Acid: The parent compound, known for its antioxidant properties.
Chlorogenic Acid: Another phenolic compound with similar antioxidant activity.
Ferulic Acid: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to its enhanced solubility in water compared to caffeic acid, making it more suitable for various applications in aqueous systems. Its sodium salt form also allows for easier handling and formulation in industrial processes.
Propiedades
Fórmula molecular |
C8H11N4NaO3 |
|---|---|
Peso molecular |
234.19 g/mol |
Nombre IUPAC |
sodium;3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O3.Na/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6;/h4H,1-3H3,(H,9,15)(H,13,14);/q;+1/p-1 |
Clave InChI |
NVQQLDXESYQGPR-UHFFFAOYSA-M |
SMILES canónico |
CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
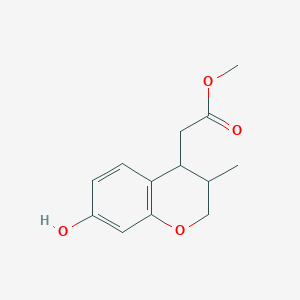
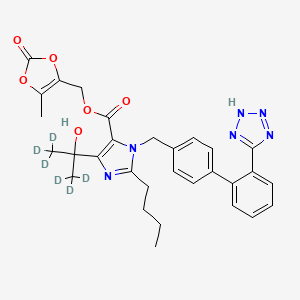

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)


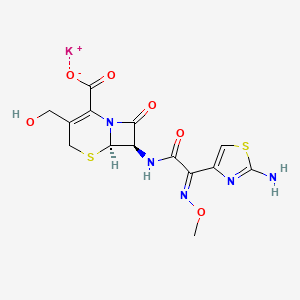
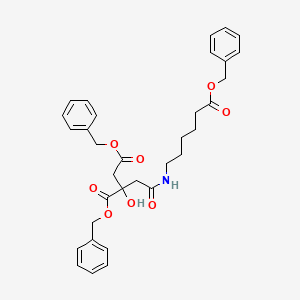

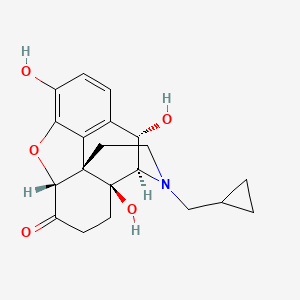
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
